REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[CH:7]1[CH:8]=[CH:9][C:10]([N:13]=[N:14][C:15]2[CH:16]=[CH:17][C:18]([NH2:22])=[N:19][C:20]=2[NH2:21])=[CH:11][CH:12]=1.Cl.C(OCC)(=O)C>O>[CH:7]1[CH:12]=[CH:11][C:10]([N:13]=[N:14][C:15]2[CH:16]=[CH:17][C:18]([NH2:22])=[N:19][C:20]=2[NH2:21])=[CH:9][CH:8]=1 |f:0.1.2,3.4|
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Name
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|
Quantity
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27.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted one time with 100 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under diminished pressure
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Type
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CUSTOM
|
Details
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the product was dried under vacuum at room temperature
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Type
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CUSTOM
|
Details
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to give an orange solid
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |